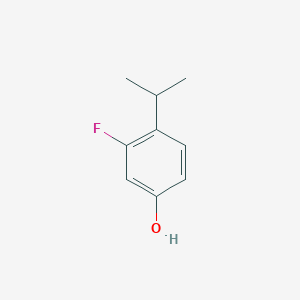
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) is an organic compound that belongs to the class of fluorophenols It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyl group (-OH) at the para position relative to the fluorine atom The compound also contains an isopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) can be achieved through several synthetic routes. One common method involves the fluorination of 4-(propan-2-YL)phenol using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-Fluoro-4-(propan-2-YL)benzaldehyde or 3-Fluoro-4-(propan-2-YL)benzoic acid.
Reduction: Formation of 3-Fluoro-4-(propan-2-YL)benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenol: Lacks the isopropyl group, making it less hydrophobic.
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: Contains a pyrazole ring, which alters its chemical properties.
3-Bromo-4-fluorophenol: Contains a bromine atom instead of an isopropyl group, affecting its reactivity.
Uniqueness
Phenol, 3-fluoro-4-(1-methylethyl)- (9CI) is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
479255-14-6 |
|---|---|
Formule moléculaire |
C9H11FO |
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
3-fluoro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3 |
Clé InChI |
RIPIAQSJJRKNIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)O)F |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















